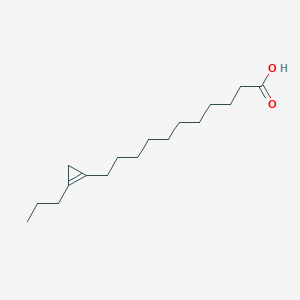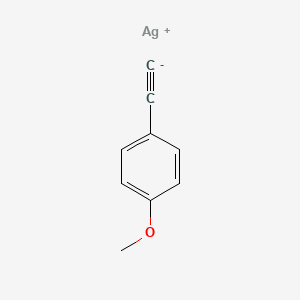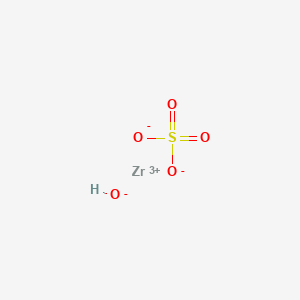
Zirconium(3+) hydroxide sulfate (1/1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zirconium(3+) hydroxide sulfate (1/1/1) is a compound that combines zirconium in its +3 oxidation state with hydroxide and sulfate ions in a 1:1:1 ratio
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zirconium(3+) hydroxide sulfate (1/1/1) typically involves the reaction of zirconium salts with hydroxide and sulfate sources. One common method is the co-precipitation technique, where a solution of zirconium salt (such as zirconium chloride) is mixed with a solution containing hydroxide ions (such as sodium hydroxide) and sulfate ions (such as sulfuric acid). The reaction is carried out under controlled conditions, including temperature and pH, to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of zirconium compounds often involves large-scale processes that ensure high purity and yield. Techniques such as hydrothermal synthesis, solvothermal synthesis, and sol-gel methods are employed to produce zirconium-based materials with specific properties . These methods allow for precise control over the particle size, morphology, and crystallinity of the final product.
化学反応の分析
Types of Reactions
Zirconium(3+) hydroxide sulfate (1/1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of zirconium.
Reduction: It can be reduced to lower oxidation states or elemental zirconium.
Substitution: The hydroxide and sulfate ions can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with zirconium(3+) hydroxide sulfate (1/1/1) include strong acids (such as hydrochloric acid and sulfuric acid) and bases (such as sodium hydroxide). The reaction conditions, such as temperature, pressure, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of zirconium(3+) hydroxide sulfate (1/1/1) depend on the specific reaction conditions. For example, reaction with hydrochloric acid can yield zirconium chloride, while reaction with sulfuric acid can produce zirconium sulfate .
科学的研究の応用
Zirconium(3+) hydroxide sulfate (1/1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other zirconium compounds and materials.
Industry: Zirconium compounds are used in catalysis, ceramics, and as corrosion-resistant materials.
作用機序
The mechanism by which zirconium(3+) hydroxide sulfate (1/1/1) exerts its effects involves its interaction with molecular targets and pathways. For example, in biological systems, the compound can interact with cellular components, leading to antimicrobial and antioxidant effects. The specific pathways involved depend on the application and the environment in which the compound is used .
類似化合物との比較
Similar Compounds
Zirconium dioxide (ZrO2): Known for its high thermal stability and mechanical strength, used in ceramics and dental implants.
Zirconium sulfate (Zr(SO4)2): Used in tanning, water purification, and as a catalyst.
Zirconium chloride (ZrCl4): Used as a precursor for other zirconium compounds and in organic synthesis.
Uniqueness
Zirconium(3+) hydroxide sulfate (1/1/1) is unique due to its specific combination of zirconium in the +3 oxidation state with hydroxide and sulfate ions.
特性
CAS番号 |
114868-13-2 |
|---|---|
分子式 |
HO5SZr |
分子量 |
204.30 g/mol |
IUPAC名 |
zirconium(3+);hydroxide;sulfate |
InChI |
InChI=1S/H2O4S.H2O.Zr/c1-5(2,3)4;;/h(H2,1,2,3,4);1H2;/q;;+3/p-3 |
InChIキー |
PCZQGHYVOUAFCF-UHFFFAOYSA-K |
正規SMILES |
[OH-].[O-]S(=O)(=O)[O-].[Zr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


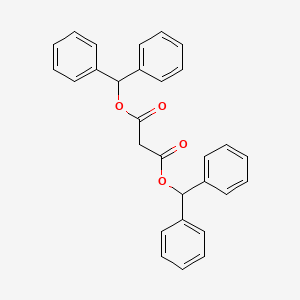
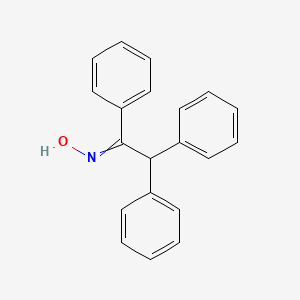
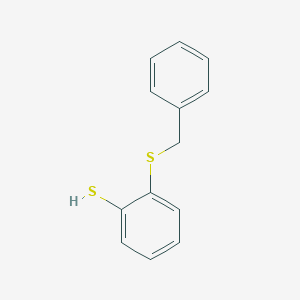
![4-([1,1'-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one](/img/structure/B14302650.png)
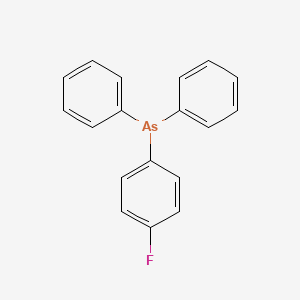
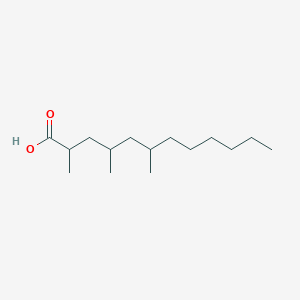
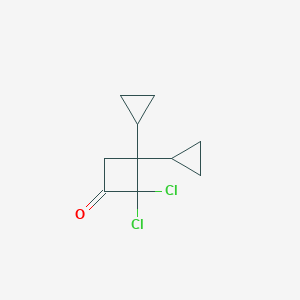
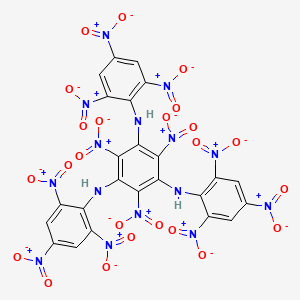
![2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine](/img/structure/B14302676.png)
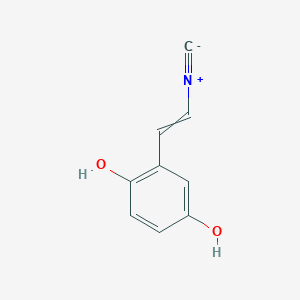
![6,6,7a-Trimethyltetrahydropyrrolo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14302687.png)
![N,N-Diethyl-5H-benzo[a]phenoxazin-9-amine](/img/structure/B14302694.png)
